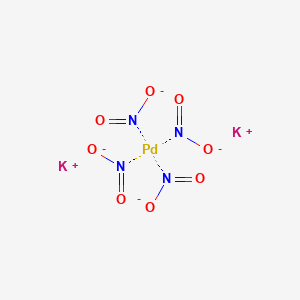

Dipotassium;palladium;tetranitrite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Field : Applied Physics

- Application : Palladium diselenide (PdSe2), a group-10 transition metal dichalcogenide, has shown potential in optoelectronic and electronic devices due to its unique structures and electrical properties .

- Method : The synthesis of wafer-scale and homogeneous 2D PdSe2 film is reported by a simple selenization approach .

- Results : The PdSe2 layer with Si leads to a highly sensitive, fast, and broadband photodetector with a high responsivity (300.2 mA W −1) and specific detectivity (≈10 13 Jones) .

- Field : Biomedicine

- Application : Palladium nanoparticles (Pd NPs) have been considered as a potential candidate in the field of biomedical applications due to its unique properties such as huge catalytic, hydrogen storage, and sensing behavior .

- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .

- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property .

Optoelectronic Devices

Biomedical Applications

- Field : Chemistry

- Application : Palladium nanoparticles (Pd NPs) have been investigated as nanocatalysts in numerous catalyst-based reactions .

- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .

- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property .

- Field : Biomedicine

- Application : Palladium nanostructures have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities .

- Method : The Pd NPs of various shapes and size, including icosahedral, dodecahedral, octahedral, and spherical shapes, were synthesized using electrochemical deposition, chemical reduction, and sonochemical reduction in aqueous solutions .

- Results : Particular importance here is the biological applications of Pt NCs such as the bioimaging of various cells as a preferred fluorophore in contrast to traditional fluorescent markers .

Catalysis

Bioimaging

- Field : Biomedicine

- Application : Palladium nanoparticles (Pd NPs) have shown to have a significant potential for the development of antimicrobials .

- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .

- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials .

- Field : Chemistry

- Application : Bio synthesized nanoparticles have good selectivity and catalytic properties. Thus, they have been investigated as nanocatalysts in numerous catalyst based reactions .

- Method : The green synthesis of metal nanoparticles is designed in such a way that solvent, reducing agents or stabilising agent employed in synthesis follows the twelve principles of green chemistry .

- Results : In 2018, Mpungose et al. have taken a review on the heterogonous PdNPs as a catalyst for the Heck and Suzuki coupling reaction .

Antimicrobials

C–C Coupling Reaction

Propriétés

IUPAC Name |

dipotassium;palladium;tetranitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDIEKDUJYMSIK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pd-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium;palladium;tetranitrite | |

CAS RN |

13844-89-8 |

Source

|

| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)